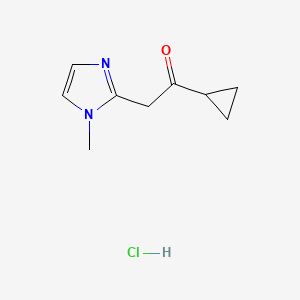

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride

Description

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride is a synthetic organic compound featuring a cyclopropyl group linked to an ethanone (ketone) moiety, which is further substituted with a 1-methylimidazol-2-yl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-5-4-10-9(11)6-8(12)7-2-3-7;/h4-5,7H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRXYPOWPWDWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(=O)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride typically involves the reaction of cyclopropyl ketones with methylimidazole derivatives. One common method involves the use of 1H-imidazole-2-carbaldehyde as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Fluorophenyl vs. Imidazole: The fluorophenyl group in 1-Cyclopropyl-2-(2-fluorophenyl)ethanone confers antioxidant and antitumor properties, likely due to fluorine’s electronegativity enhancing binding affinity . In contrast, the imidazole ring in the target compound may target enzymes (e.g., cytochrome P450) via nitrogen-mediated interactions .

- Thienopyridine in Prasugrel: The thieno[3,2-c]pyridine moiety in prasugrel enables potent platelet aggregation inhibition by antagonizing the P2Y₁₂ receptor, a mechanism absent in the simpler imidazole-based target compound .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Prasugrel’s solubility in DMSO (46 mg/mL) reflects its lipophilic thienopyridine core .

- Crystal Packing: In 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, weak C–H⋯F hydrogen bonds stabilize the crystal lattice, whereas the imidazole group in the target compound may facilitate stronger intermolecular interactions .

Biological Activity

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methylimidazole moiety, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 188.66 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 188.66 g/mol |

| CAS Number | 2460749-53-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, while the cyclopropyl group may influence binding affinity and selectivity for various biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic processes.

2. Antifungal Activity

- Preliminary studies indicate antifungal properties, particularly against Candida species. The mechanism may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

3. Antiparasitic Effects

- There is emerging evidence suggesting that this compound may possess antiparasitic activity, potentially effective against protozoan parasites such as Plasmodium spp., responsible for malaria .

Study on Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various derivatives of imidazole-based compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antifungal Evaluation

In another study focused on antifungal properties, the compound exhibited an EC50 value of 12 µg/mL against Candida albicans in vitro. This suggests a promising avenue for developing antifungal agents based on this structure.

Antiparasitic Research

A recent investigation into the antiparasitic effects revealed that the compound had an EC50 value of 0.023 µM against Plasmodium falciparum in cultured human erythrocytes, indicating potent activity compared to standard antimalarial drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.